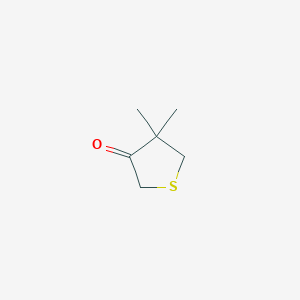
4,4-dimethylthiolan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Natural Product Isolation and Characterization
Ajothiolanes in Garlic : Stereoisomers of 5-(2-allylsulfinyl)-3,4-dimethylthiolane-2-ol, related to 3,4-dimethylthiolanes, were isolated from garlic and characterized using various analytical techniques. These compounds are proposed to be common in Allium chemistry (Block et al., 2018).
Isoalliin-Derived Thiolanes in Onion : Upon cutting onion, several 3,4-dimethylthiolane-based compounds form, including the first known naturally occurring dithiolactone (Štefanová et al., 2019).
Chemical Synthesis and Catalysis
Sulfonium Ylide Epoxidation Promoters : 2,5-Dimethylthiolanes with a locked conformation were developed for asymmetric addition in chiral sulfonium ylide epoxidations (Davoust et al., 2005).
Electrochemical Reduction Study : The electrochemical behavior of a compound structurally related to 4,4-dimethylthiolan-3-one was studied, revealing insights into electron transfer processes (Almirón et al., 1988).
Advanced Material Research
- Polymer Conformation Analysis : Research on poly(3-methylthiophenes) electrosynthesized from 4,4'-dimethyl-2,2'-bithiophenes contributes to understanding the optical properties of polymers based on thiophene derivatives (Arbizzani et al., 1992).
Pharmacological Studies
- GPR14/Urotensin-II Receptor Agonists : Discovery of a nonpeptidic agonist of the GPR14/urotensin-II receptor, with a chemical structure involving dimethylaminoethylisochroman-1-one, highlights potential pharmacological applications (Croston et al., 2002).
Mécanisme D'action
Target of Action
It’s known that this compound is a target product in the prins reaction involving tert-butanol . The Prins reaction is a chemical reaction used to convert aldehydes and alkenes into a variety of useful products, suggesting that 4,4-Dimethylthiolan-3-one could play a role in these processes .
Mode of Action
It’s known that the compound is involved in the prins reaction, which is a nucleophilic addition followed by a dehydration . In this reaction, 4,4-Dimethylthiolan-3-one could interact with its targets, leading to changes in their structure and function .
Biochemical Pathways
It’s known that the compound is involved in the prins reaction, which is part of the broader class of reactions involving aldehydes and alkenes . These reactions can lead to a variety of downstream effects, including the formation of new chemical compounds .
Result of Action
Given its involvement in the prins reaction, it’s likely that the compound plays a role in the formation of new chemical compounds . This could potentially lead to changes at the molecular and cellular level.
Action Environment
It’s known that the prins reaction, in which the compound is involved, can be influenced by factors such as reaction time, temperature, reactant ratio, and the presence of catalysts . These factors could potentially influence the action and efficacy of 4,4-Dimethylthiolan-3-one.
Propriétés
IUPAC Name |
4,4-dimethylthiolan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c1-6(2)4-8-3-5(6)7/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNMAGJMTZCCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSCC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60777640 |
Source


|
| Record name | 4,4-Dimethylthiolan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60777640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylthiolan-3-one | |
CAS RN |
1003-45-8 |
Source


|
| Record name | 4,4-Dimethylthiolan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60777640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

